molecular formula C4H10N2O2 B1283228 2-amino-N-(2-hydroxyethyl)acetamide CAS No. 75007-28-2

2-amino-N-(2-hydroxyethyl)acetamide

Cat. No.: B1283228
CAS No.: 75007-28-2
M. Wt: 118.13 g/mol
InChI Key: XGBMKOJOGRVLNT-UHFFFAOYSA-N
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Description

2-amino-N-(2-hydroxyethyl)acetamide is an organic compound with the molecular formula C4H10N2O2 and a molecular weight of 118.13 g/mol . It is characterized by the presence of an amino group, a hydroxyethyl group, and an acetamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-amino-N-(2-hydroxyethyl)acetamide can be synthesized through the reaction of 2-aminoethanol with acetic anhydride. The reaction proceeds as follows :

    Reaction of 2-aminoethanol with acetic anhydride: This step involves the nucleophilic attack of the amino group of 2-aminoethanol on the carbonyl carbon of acetic anhydride, resulting in the formation of this compound.

    Purification: The crude product is purified through recrystallization or other suitable purification techniques to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification systems to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or acidic conditions (e.g., hydrochloric acid).

    Esterification: Carboxylic acids or acid anhydrides in the presence of catalysts.

    Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Hydrolysis: Ethanolamine and acetic acid.

    Esterification: Esters of this compound.

    Substitution Reactions: Substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups allow the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence biochemical pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-amino-N-(2-hydroxyethyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c5-3-4(8)6-1-2-7/h7H,1-3,5H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBMKOJOGRVLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554779
Record name N-(2-Hydroxyethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75007-28-2
Record name N-(2-Hydroxyethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-(2-hydroxyethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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